(1S)-1-(2,5-difluorophenyl)ethan-1-ol
Description
(1S)-1-(2,5-Difluorophenyl)ethan-1-ol is a chiral secondary alcohol featuring a 2,5-difluorophenyl substituent. Its molecular formula is C₈H₈F₂O, with a molecular weight of 158.14 g/mol (inferred from analogous compounds in –6). The compound’s stereochemistry at the C1 position (S-configuration) and the fluorine substitution pattern on the aromatic ring contribute to its unique physicochemical and biological properties. It is commercially available as a synthetic building block, with prices ranging from €477 (50 mg) to €1,196 (500 mg) .
Properties
IUPAC Name |
(1S)-1-(2,5-difluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPAVJXGLFKACE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601272137 | |
| Record name | (αS)-2,5-Difluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126534-36-9 | |
| Record name | (αS)-2,5-Difluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-2,5-Difluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601272137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,5-difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, 2,5-difluoroacetophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method utilizes a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to reduce 2,5-difluoroacetophenone to the desired alcohol. The process is optimized for high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,5-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2,5-difluoroacetophenone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane, 2,5-difluorophenylethane, using strong reducing agents.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Oxidation: 2,5-difluoroacetophenone
Reduction: 2,5-difluorophenylethane
Substitution: Various substituted phenyl ethanols depending on the nucleophile used
Scientific Research Applications
(1S)-1-(2,5-difluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-1-(2,5-difluorophenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s closest analogs differ in fluorine substitution positions or stereochemistry:
Key Differences and Implications
Substituent Position Effects
- 2,5-Difluoro vs. 2,6-Difluoro: The 2,5-difluoro isomer has fluorine atoms in adjacent positions, creating a steric and electronic environment distinct from the 2,6-difluoro isomer, where fluorines are para to each other. This difference may influence reactivity in coupling reactions or binding to biological targets .
Stereochemical Effects
- Enantiomers like (1S)- and (1R)-1-(2,6-difluorophenyl)ethan-1-ol exhibit identical physical properties (e.g., melting point, solubility) but differ in optical rotation and biological interactions. For example, the (S)-enantiomer may show higher affinity for chiral receptors in drug design .
Functional Group Variations
- The iodine-substituted analog (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol demonstrates how halogen size and electronegativity alter solubility and stability.
Biological Activity
(1S)-1-(2,5-difluorophenyl)ethan-1-ol, a compound characterized by its difluorophenyl moiety and alcohol functional group, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 173.16 g/mol. The presence of two fluorine atoms on the phenyl ring significantly influences both its chemical properties and biological interactions. The (1S) stereochemistry indicates a specific spatial arrangement that can affect its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity primarily through its interactions with various receptors and enzymes. The compound's amino alcohol structure allows it to act as a ligand, potentially modulating receptor activities and influencing cellular signaling pathways.
- Receptor Interaction : The difluorophenyl moiety enhances lipophilicity, which may improve membrane permeability and bioavailability, facilitating interaction with neurotransmitter receptors.
- Enzyme Modulation : Studies suggest that this compound can influence enzymes involved in metabolic processes, leading to pharmacological effects beneficial for treating diseases.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
These findings indicate that this compound may be a candidate for further development as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .
Structural Activity Relationship (SAR)
A study focusing on SAR highlighted the importance of substituents on the phenyl ring in enhancing biological activity. Electron-withdrawing groups like fluorine at the para position were shown to be crucial for achieving higher potency against cancer cell lines .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Difluorophenyl Moiety : Utilizing fluorinated aromatic compounds.
- Alcohol Functionalization : Employing reduction reactions to introduce the alcohol group.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
